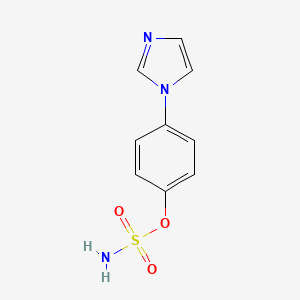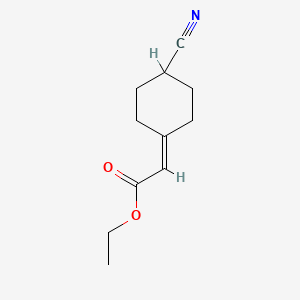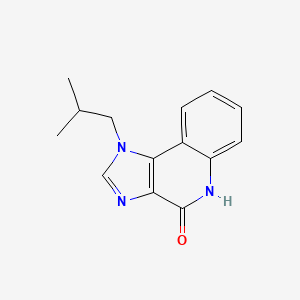
4-Desamino-1,5-dihydro-4-oxo Imiquimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Desamino-1,5-dihydro-4-oxo Imiquimod is a chemical compound with the molecular formula C14H15N3O. It is a derivative of Imiquimod, which is known for its immune response modifying properties. This compound is characterized by the absence of an amino group at the 4-position and the presence of a keto group, making it structurally distinct from its parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Oxidation: The hydroxyl group at the 4-position is oxidized to form the keto group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Desamino-1,5-dihydro-4-oxo Imiquimod can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The imidazoquinoline ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Substitution: Various substituted imidazoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Desamino-1,5-dihydro-4-oxo Imiquimod has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other imidazoquinoline derivatives.
Biology: Studied for its potential effects on biological systems, particularly in immune response modulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Desamino-1,5-dihydro-4-oxo Imiquimod is similar to that of Imiquimod. It acts as an immune response modifier by binding to toll-like receptor 7 (TLR7). This binding activates the immune system, leading to the production of cytokines and other immune mediators. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the production of interferons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiquimod: The parent compound, known for its immune response modifying properties.
1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol: A precursor in the synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod.
Other Imidazoquinoline Derivatives: Various derivatives with similar structures and properties.
Uniqueness
This compound is unique due to the absence of the amino group at the 4-position and the presence of a keto group. This structural difference may result in distinct biological and chemical properties compared to its parent compound and other derivatives .
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-5H-imidazo[4,5-c]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBWNGENQSKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

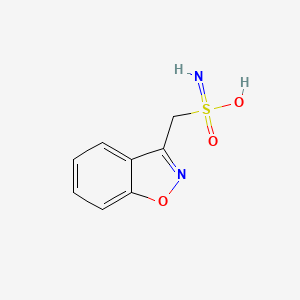


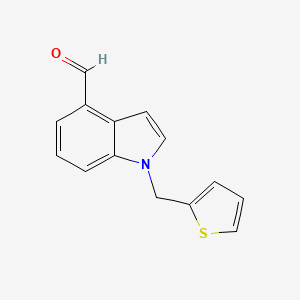

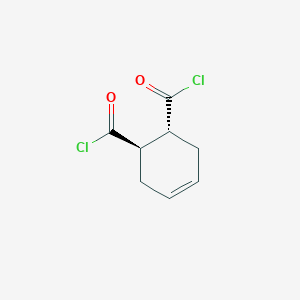
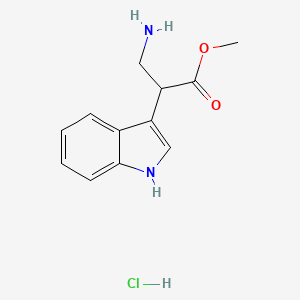

![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
![11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine](/img/structure/B8396855.png)
